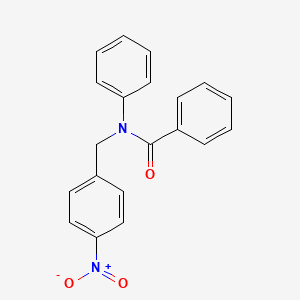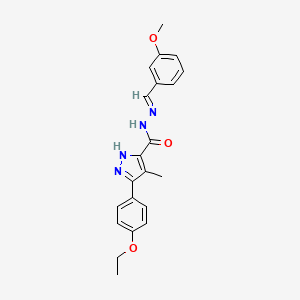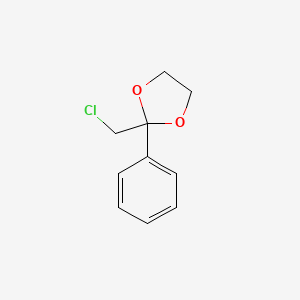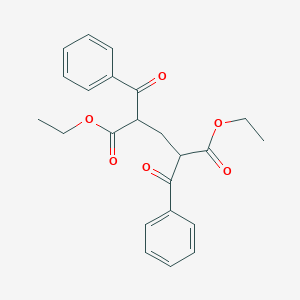![molecular formula C15H19Cl4N3OS B11997414 N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B11997414.png)
N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HEXANOIC ACID (2,2,2-TRICHLORO-1-[3-(4-CHLORO-PHENYL)-THIOUREIDO]-ETHYL)-AMIDE is a complex organic compound with the molecular formula C15H19Cl4N3OS and a molecular weight of 431.214 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
The synthesis of HEXANOIC ACID (2,2,2-TRICHLORO-1-[3-(4-CHLORO-PHENYL)-THIOUREIDO]-ETHYL)-AMIDE involves multiple steps, typically starting with the preparation of the thiourea derivative. The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
HEXANOIC ACID (2,2,2-TRICHLORO-1-[3-(4-CHLORO-PHENYL)-THIOUREIDO]-ETHYL)-AMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
HEXANOIC ACID (2,2,2-TRICHLORO-1-[3-(4-CHLORO-PHENYL)-THIOUREIDO]-ETHYL)-AMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of HEXANOIC ACID (2,2,2-TRICHLORO-1-[3-(4-CHLORO-PHENYL)-THIOUREIDO]-ETHYL)-AMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
HEXANOIC ACID (2,2,2-TRICHLORO-1-[3-(4-CHLORO-PHENYL)-THIOUREIDO]-ETHYL)-AMIDE can be compared with other similar compounds, such as:
- HEXANOIC ACID (2,2,2-TRICHLORO-1-[3-(2-CHLORO-PHENYL)-THIOUREIDO]-ETHYL)-AMIDE
- HEXANOIC ACID (2,2,2-TRICHLORO-1-[3-(4-NITRO-PHENYL)-THIOUREIDO]-ETHYL)-AMIDE
- HEXANOIC ACID (2,2,2-TRICHLORO-1-[3-(4-METHOXY-PHENYL)-THIOUREIDO]-ETHYL)-AMIDE .
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C15H19Cl4N3OS |
|---|---|
Molecular Weight |
431.2 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[(4-chlorophenyl)carbamothioylamino]ethyl]hexanamide |
InChI |
InChI=1S/C15H19Cl4N3OS/c1-2-3-4-5-12(23)21-13(15(17,18)19)22-14(24)20-11-8-6-10(16)7-9-11/h6-9,13H,2-5H2,1H3,(H,21,23)(H2,20,22,24) |
InChI Key |
CYQIQGPIICOWHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11997332.png)
![2-[(E)-{[4-(4-chlorophenyl)piperazin-1-yl]imino}methyl]-6-ethoxyphenol](/img/structure/B11997336.png)



![3-[(Dimethylamino)methyl][1,1'-biphenyl]-2-ol](/img/structure/B11997366.png)

![Methyl 4-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11997386.png)

![N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B11997410.png)
![7-Methoxy-3a-methyl-2,3a,4,5-tetrahydro-3H-benzo[g]indazol-3-one](/img/structure/B11997424.png)

![N-(3-chlorophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B11997433.png)

